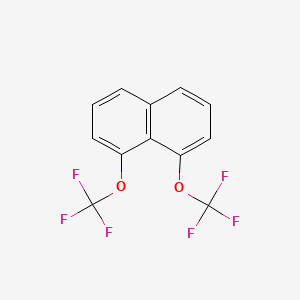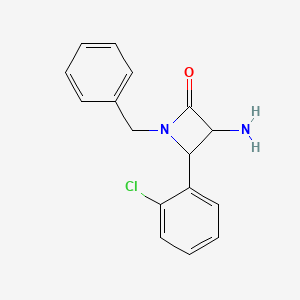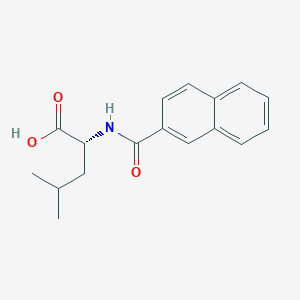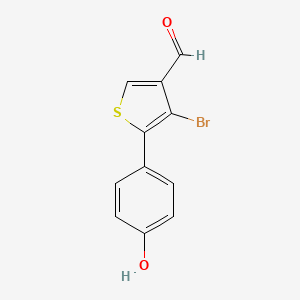
4-Bromo-5-(4-hydroxyphenyl)thiophene-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5-(4-hydroxyphenyl)thiophene-3-carbaldehyde is a compound that belongs to the class of organic compounds known as thiophenes. Thiophenes are heterocyclic compounds containing a five-membered ring made up of four carbon atoms and one sulfur atom. This particular compound is characterized by the presence of a bromine atom at the 4th position, a hydroxyphenyl group at the 5th position, and an aldehyde group at the 3rd position on the thiophene ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-(4-hydroxyphenyl)thiophene-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the bromination of 5-(4-hydroxyphenyl)thiophene-3-carbaldehyde using bromine or a brominating agent under controlled conditions . Another approach is the formylation of 4-bromo-5-(4-hydroxyphenyl)thiophene using a formylating agent such as dimethylformamide (DMF) in the presence of a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and formylation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-5-(4-hydroxyphenyl)thiophene-3-carbaldehyde undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and organometallic reagents.
Major Products Formed
Oxidation: 4-Bromo-5-(4-hydroxyphenyl)thiophene-3-carboxylic acid.
Reduction: 4-Bromo-5-(4-hydroxyphenyl)thiophene-3-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Bromo-5-(4-hydroxyphenyl)thiophene-3-carbaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Bromo-5-(4-hydroxyphenyl)thiophene-3-carbaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: It may inhibit specific enzymes involved in disease pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and leading to therapeutic effects.
Signal Transduction: It may affect signal transduction pathways, altering cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-3-thiophenecarbaldehyde
- 4-Bromo-3-(carboxymethoxy)-5-(4-hydroxyphenyl)thiophene-2-carboxylic acid
Uniqueness
4-Bromo-5-(4-hydroxyphenyl)thiophene-3-carbaldehyde is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H7BrO2S |
|---|---|
Poids moléculaire |
283.14 g/mol |
Nom IUPAC |
4-bromo-5-(4-hydroxyphenyl)thiophene-3-carbaldehyde |
InChI |
InChI=1S/C11H7BrO2S/c12-10-8(5-13)6-15-11(10)7-1-3-9(14)4-2-7/h1-6,14H |
Clé InChI |
RCKRRVHMHSHQJH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=C(C(=CS2)C=O)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


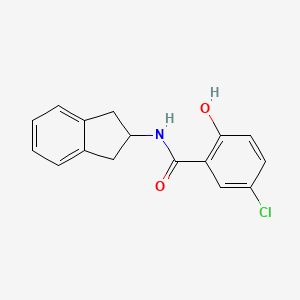
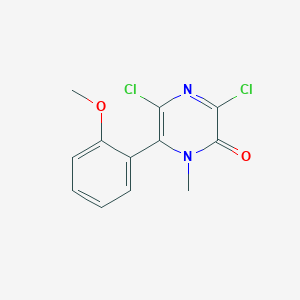
![2,8-Dibromo-6-methylimidazo[1,2-a]pyridine](/img/structure/B15063220.png)
![4-Phenyl-2-propyl-4,9-dihydroindeno[2,1-b]pyran](/img/structure/B15063225.png)
![tert-butyl 4-amino-2,2-difluoro-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B15063235.png)
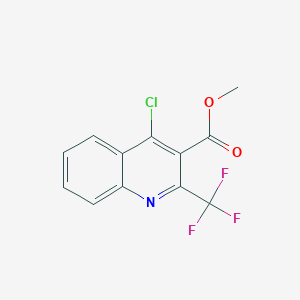
![8-Methyl-3-[(phenylamino)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B15063248.png)
![tert-Butyl 2-(tert-butyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B15063254.png)
![N'-{[(Methylsulfanyl)carbonyl]oxy}[(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B15063257.png)
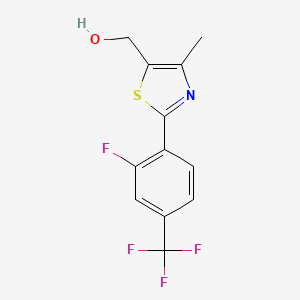
![4-(Bromomethyl)-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B15063273.png)
